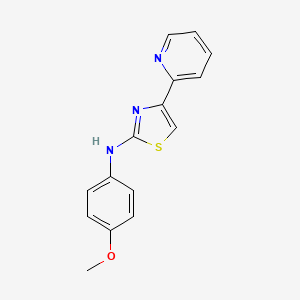

![molecular formula C15H17N5O B5561415 2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known as pyrazolopyrimidines, which are analogues of purine and have shown a wide range of pharmaceutical activities. The interest in these compounds stems from their structural similarity to purine nucleotides, which are fundamental components of DNA and RNA and play crucial roles in cellular energy transfer, metabolism, and signal transduction.

Synthesis Analysis

Pyrazolopyrimidines, including derivatives similar to 2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol, can be synthesized through a variety of methods. Typically, these compounds are synthesized through reactions involving cyclization and condensation steps. For instance, the synthesis can involve the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, leading to a diverse array of pyrazolopyrimidines (Abdelriheem, Zaki, & Abdelhamid, 2017).

Aplicaciones Científicas De Investigación

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives demonstrating cytotoxic and 5-lipoxygenase inhibition activities. These compounds were evaluated against HCT-116 and MCF-7 cell lines, showing significant structure-activity relationships (SAR) that could inform future anticancer and anti-inflammatory drug development (Rahmouni et al., 2016).

Phosphodiesterase Inhibitory Activity

Dumaitre and Dodic (1996) reported on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds exhibited significant enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, indicating potential for cardiovascular disease treatment (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, leading to compounds that showed antitumor and antimicrobial activities. These findings suggest the potential use of such compounds in treating various cancers and infections (Riyadh, 2011).

Antiviral Activity

Saxena et al. (1990) explored the antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin. They identified compounds with significant activity against human cytomegalovirus and herpes simplex virus type 1, indicating the potential for developing new antiviral therapies (Saxena et al., 1990).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines with significant anti-inflammatory properties and a better therapeutic index than phenylbutazone and indomethacin, without ulcerogenic activity. This research suggests the possibility of developing safer NSAIDs (Auzzi et al., 1983).

Direcciones Futuras

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

Propiedades

IUPAC Name |

2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-2-12-8-15(20-14(19-12)5-7-18-20)17-10-13(21)11-4-3-6-16-9-11/h3-9,13,17,21H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGAKZGUJDIAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=NN2C(=C1)NCC(C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)